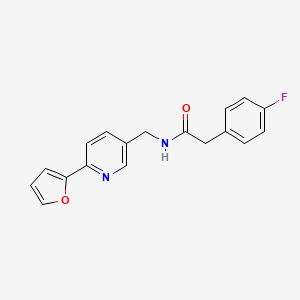
2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, also known as FCPA, is a chemical compound that has gained significant attention in the field of scientific research. FCPA belongs to the class of N-substituted acetamides, which are known to possess a wide range of biological activities. FCPA has been found to exhibit potent activity against various biological targets, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Compounds structurally related to the one have been synthesized and tested for their anticancer activity, particularly against lung, breast, and CNS cancer cell lines. These compounds show promise at low concentrations, which could be foundational for further research into lung cancer treatments (Hammam et al., 2005).
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates their utility as site-selective electrophilic fluorinating agents. These agents can fluorinate various substrates under mild conditions, showcasing their potential in synthetic chemistry applications (Banks et al., 1996).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including those with structural similarities to the queried compound, have shown potent activity against protozoal infections. Their strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma and Plasmodium species highlight their potential as antiprotozoal agents (Ismail et al., 2004).
Dual Inhibitors of PI3K/mTOR
Compounds such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been explored for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These inhibitors could play a crucial role in cancer therapy, given the pivotal roles of PI3K and mTOR in cellular growth and proliferation (Stec et al., 2011).
Monitoring Zn2+ Concentrations in Living Cells
The development of off–on fluorescence type chemosensors for Zn2+ showcases another application avenue for related compounds. These sensors can detect and quantify Zn2+ in biological and aqueous samples, essential for understanding the role of zinc in various biological processes (Park et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have combined spectroscopic analysis with ligand-protein interactions, highlighting their potential applications in drug development and solar energy conversion (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-6-3-13(4-7-15)10-18(22)21-12-14-5-8-16(20-11-14)17-2-1-9-23-17/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQREKZHDWTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

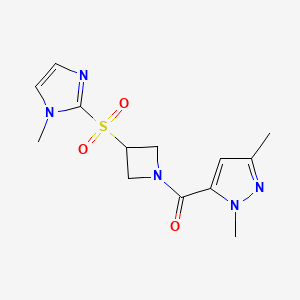


![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2737476.png)
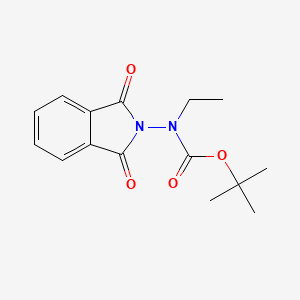
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)

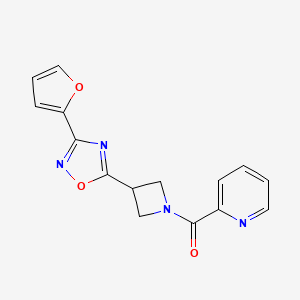
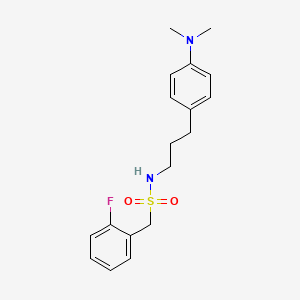
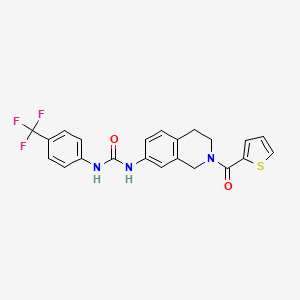

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

